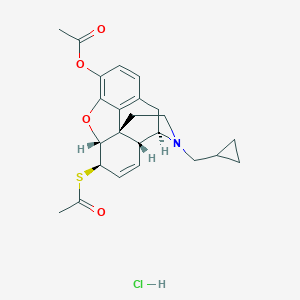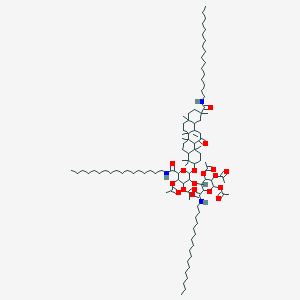
4-Chlorobenzylzinc chloride
概要
説明
4-Chlorobenzylzinc chloride is an organozinc compound with the molecular formula ClC6H4CH2ZnCl. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
4-Chlorobenzylzinc chloride can be synthesized through the reaction of 4-chlorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
ClC6H4CH2Cl+Zn→ClC6H4CH2ZnCl
Industrial Production Methods
In industrial settings, the production of this compound solution involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the final product, which is then packaged under argon to maintain stability .
化学反応の分析
Types of Reactions
4-Chlorobenzylzinc chloride undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium-catalyzed cross-coupling: Often used with palladium catalysts in Suzuki-Miyaura and Negishi coupling reactions.
Oxidizing agents: Such as hydrogen peroxide or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
Aryl-alkyl compounds: Through cross-coupling reactions.
Alcohols and ketones: Through oxidation reactions.
Hydrocarbons: Through reduction reactions.
科学的研究の応用
4-Chlorobenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Plays a role in the production of fine chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 4-chlorobenzylzinc chloride solution involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. The presence of the zinc atom facilitates the transfer of electrons, making the compound highly reactive and efficient in cross-coupling reactions .
類似化合物との比較
Similar Compounds
- 4-Methoxybenzylzinc chloride solution
- 4-Ethoxybenzylzinc chloride solution
- 4-Methylbenzylzinc chloride solution
- 4-Fluorobenzylzinc chloride solution
Uniqueness
4-Chlorobenzylzinc chloride is unique due to the presence of the chlorine atom, which enhances its reactivity and selectivity in certain reactions. Compared to its analogs, it offers distinct advantages in terms of reaction conditions and product yields .
特性
IUPAC Name |
1-chloro-4-methanidylbenzene;chlorozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUOJMHOGPURPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149923-10-4 | |
| Record name | 149923-10-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide](/img/structure/B137320.png)






